molecular formula C9H10ClNO B12598206 N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide CAS No. 650608-22-3

N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide

Cat. No.: B12598206
CAS No.: 650608-22-3
M. Wt: 183.63 g/mol
InChI Key: CKHXBSSJPVBUNY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide is a chiral amide derivative featuring a formamide (-NHCHO) group attached to a (1R)-1-(4-chlorophenyl)ethyl backbone. These compounds are of interest in asymmetric synthesis, agrochemicals, and materials science due to their stereochemical properties and functional group reactivity .

Properties

CAS No.

650608-22-3

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-[(1R)-1-(4-chlorophenyl)ethyl]formamide

InChI

InChI=1S/C9H10ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)/t7-/m1/s1

InChI Key

CKHXBSSJPVBUNY-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)NC=O

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC=O

Origin of Product

United States

Biological Activity

N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide, also known as Carpropamide, is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9H10ClNO
  • Molecular Weight : 185.64 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2799974

Carpropamide exhibits its biological effects primarily through interactions with various biological targets:

  • CYP450 Enzymes : It is a substrate for CYP450 3A4 and an inhibitor for CYP450 1A2, 2C9, and 2D6 enzymes, indicating potential for drug-drug interactions and metabolic implications .
  • P-glycoprotein : The compound is not a substrate nor an inhibitor of P-glycoprotein, suggesting it may have favorable absorption characteristics without significant efflux from cells .

Biological Activities

Carpropamide has been studied for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of Carpropamide demonstrate significant antimicrobial properties. For instance, studies show that certain derivatives exhibit minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL .

Cytotoxicity and Hemolytic Activity

In vitro studies have assessed the cytotoxicity of Carpropamide derivatives on human cell lines. Results indicate low hemolytic activity (3.23% to 15.22% lysis), which suggests a favorable safety profile compared to standard cytotoxic agents like Triton X-100 .

Study on Antimicrobial Efficacy

A study published in ACS Omega evaluated a series of thiazol-4-one/thiophene-bearing pyrazole derivatives, which included Carpropamide analogs. The research highlighted that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control treatments .

CompoundMIC (μg/mL)MBC (μg/mL)% Biofilm Reduction
Carpropamide Analog A0.220.2575%
Control (Ciprofloxacin)0.50.7550%

Inhibition of Dihydrofolate Reductase (DHFR)

Carpropamide has been implicated in the inhibition of DHFR, an essential enzyme for DNA synthesis and repair in cells. Inhibition studies revealed IC50 values ranging from 12.27 to 31.64 μM for various derivatives . This mechanism is particularly relevant in the context of cancer treatment, where DHFR inhibitors are used to halt the proliferation of rapidly dividing cells.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets due to the presence of the chlorophenyl group, which can enhance lipophilicity and potentially improve bioavailability. Studies have indicated that compounds with similar structures exhibit activity against various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity
A study explored the anticancer properties of formamide derivatives, including this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as a lead compound in cancer therapy.

Synthetic Pathways
this compound can be synthesized through various methods, including direct acylation of amines or via formylation reactions. Its synthesis is significant for developing new derivatives with enhanced biological activities.

Functionalization Studies
Research has shown that modifying the substituents on the aromatic ring can lead to improved pharmacological profiles. For example, introducing electron-withdrawing or electron-donating groups can alter the compound's interaction with target proteins.

Environmental Applications

Biodegradability Studies
Recent investigations into the environmental impact of this compound have focused on its biodegradability and potential toxicity to aquatic organisms. These studies are crucial for assessing the compound’s safety in industrial applications and its environmental footprint.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-[(1R)-1-(4-Chlorophenyl)ethyl]cyanamide

  • Structure : Replaces the formamide (-NHCHO) group with a cyanamide (-NHCN) moiety.
  • Synthesis: Prepared via electrophilic cyanation using cyanogen bromide (BrCN) and (R)-4-chloro-α-methylbenzylamine in diethyl ether at -20°C, yielding 84% of the product as a yellow oil .
  • Key Data :
    • IR : N-H (3193 cm⁻¹) and C≡N (2218 cm⁻¹) stretches.
    • NMR : ¹H NMR (δ 1.6 ppm, d, CH₃; δ 4.9 ppm, q, CH; δ 7.3–7.4 ppm, aromatic H) .
    • Optical Rotation : [α]D²⁰ = +288.4°, confirming retention of chirality during synthesis .
  • Applications: Potential intermediate in asymmetric catalysis or agrochemical development .

(RS)-N-[(4-Chlorophenyl)(phenyl)methyl]formamide

  • Structure : Features a formamide group attached to a bis-aromatic (4-chlorophenyl and phenyl) methyl group.
  • Crystallography: Monoclinic crystal system (space group P2₁/c) with intermolecular N–H⋯O and C–H⋯Cl hydrogen bonds stabilizing layered packing .

N-(4-Methylphenyl)formamide

  • Structure : A simpler analog with a para-methylphenyl group.
  • Phase Behavior : Exhibits reversible order-disorder phase transitions under thermal stress, attributed to dynamic rearrangements of the formamide group .
  • Synthesis : Prepared for studying dielectric properties, highlighting the role of substituents in modulating material behavior .

Pyrimidine-Linked Pyrazolecarboxamides

  • Structure : Combines a pyrimidine ring with a formamide-substituted pyrazole (e.g., N-[1-(4-chlorophenyl)ethyl]-3-(difluoromethyl)-1-(4,6-dimethoxypyrimidin-2-yl)-1H-pyrazole-4-carboxamide).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Group Synthesis Yield Key Spectral Features Applications References
N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide C₉H₁₀ClNO 197.63 Formamide (-NHCHO) Not reported N/A (inferred: C=O ~1680 cm⁻¹; NH ~3300 cm⁻¹) Asymmetric synthesis (potential)
N-[(1R)-1-(4-Chlorophenyl)ethyl]cyanamide C₉H₈ClN₂ 182.63 Cyanamido (-NHCN) 84% IR: 3193, 2218 cm⁻¹; [α]D²⁰ = +288.4° Catalytic intermediates
(RS)-N-[(4-Chlorophenyl)(phenyl)methyl]formamide C₁₄H₁₂ClNO 245.70 Formamide (-NHCHO) Not reported XRD: Monoclinic, layered H-bonding Crystallography studies
N-(4-Methylphenyl)formamide C₈H₉NO 135.16 Formamide (-NHCHO) Not reported Phase transitions at varied temperatures Dielectric materials
Pyrazolecarboxamide derivatives C₁₆H₁₃ClF₂N₄O₃ ~400 (varies) Carboxamide (-CONH) 52–84% HRMS: m/z 336.08932 (M⁺) Herbicidal agents

Key Research Findings

Synthetic Methodologies :

  • Cyanamide derivatives are synthesized via electrophilic cyanation (BrCN), while formamides may employ formylating agents (e.g., formic acid derivatives) under milder conditions .
  • Chiral purity is preserved in cyanamide synthesis (97% enantiomeric excess via HPLC), critical for asymmetric applications .

Structure-Property Relationships :

  • Electron-Withdrawing Groups : The 4-chlorophenyl substituent enhances stability and influences hydrogen-bonding networks in crystals .
  • Steric Effects : Bulky substituents (e.g., biphenyl groups) reduce phase transition tendencies compared to simpler analogs .

Biological Relevance :

  • Pyrazolecarboxamides with chlorophenyl groups exhibit potent herbicidal activity, suggesting that this compound derivatives could be optimized for agrochemical use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.